Cas no 897618-05-2 (N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a specialized benzothiazole derivative with a pyrrolidinedione moiety, offering unique reactivity for applications in medicinal chemistry and drug development. Its structure combines a chloro-methyl-substituted benzothiazole core with a succinimide-based benzamide linker, enabling selective interactions with biological targets. The compound's key advantages include its potential as a versatile intermediate for synthesizing protease inhibitors or kinase modulators due to its electrophilic pyrrolidinedione group. The chloro and methyl substituents enhance lipophilicity and stability, while the benzothiazole scaffold contributes to binding affinity. This makes it suitable for exploratory research in targeted therapeutics, particularly in oncology or inflammatory disease studies.
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide structure
897618-05-2 structure
Product Name:N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:897618-05-2
MF:C19H14ClN3O3S
MW:399.850761890411
CID:5811419
PubChem ID:7172923
Update Time:2025-06-08

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • 897618-05-2
    • SR-01000015869
    • AKOS024610690
    • SR-01000015869-1
    • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
    • F1813-0477
    • Inchi: 1S/C19H14ClN3O3S/c1-10-7-12(20)9-14-17(10)21-19(27-14)22-18(26)11-3-2-4-13(8-11)23-15(24)5-6-16(23)25/h2-4,7-9H,5-6H2,1H3,(H,21,22,26)
    • InChI Key: ZLXDJGQPCUIMPW-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=C(Cl)C=C2S1)(=O)C1=CC=CC(N2C(=O)CCC2=O)=C1

Computed Properties

  • Exact Mass: 399.0444402g/mol
  • Monoisotopic Mass: 399.0444402g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 3
  • Complexity: 617
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 108Ų

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

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N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide Related Literature

Additional information on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Comprehensive Overview of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS No. 897618-05-2)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, with the CAS number 897618-05-2, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique benzothiazole and pyrrolidin-1-yl moieties, is often explored for its potential applications in targeting specific biological pathways. Researchers are particularly interested in its structural features, which make it a promising candidate for the development of novel therapeutic agents.

The benzothiazole core of this compound is a well-known pharmacophore, frequently utilized in the design of molecules with diverse biological activities. When combined with the 2,5-dioxopyrrolidin-1-yl group, the resulting structure exhibits enhanced reactivity and binding affinity, making it a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies. These properties align with current trends in precision medicine and targeted drug delivery, which are among the most searched topics in pharmaceutical research today.

In recent years, the demand for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) has surged, driven by the need for more effective treatments for complex diseases. The structural complexity of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide positions it as a potential building block for such applications. Its chloro and methyl substituents further contribute to its versatility, allowing for fine-tuning of its physicochemical properties to meet specific research or therapeutic goals.

From a synthetic chemistry perspective, the compound’s CAS No. 897618-05-2 serves as a critical identifier for researchers sourcing high-purity materials for their experiments. The growing emphasis on reproducibility and data integrity in scientific research underscores the importance of reliable chemical suppliers and accurate compound identification. This aligns with frequent searches for chemical sourcing and quality control in academic and industrial laboratories.

Another area of interest is the compound’s potential role in covalent inhibitor design. The 2,5-dioxopyrrolidin-1-yl group can act as a reactive handle, enabling the formation of covalent bonds with target proteins. This mechanism is increasingly explored in the development of drugs for challenging targets, such as those involved in cancer and neurodegenerative diseases. As these therapeutic areas dominate public health discussions, the relevance of compounds like N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide continues to grow.

In conclusion, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS No. 897618-05-2) represents a compelling example of how advanced chemical design can address contemporary challenges in drug discovery. Its multifaceted structure and potential applications make it a valuable subject for ongoing research, particularly in the context of targeted therapies and innovative medicinal chemistry. As the scientific community continues to explore its properties, this compound is likely to remain a focal point in the quest for next-generation therapeutics.

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